4-(2-Azidoethyl)morpholine
Overview
Description
“4-(2-Azidoethyl)morpholine” is a nitrogen-containing heterocyclic compound that belongs to the class of azido compounds. It’s a member of morpholines .
Synthesis Analysis
The synthesis of morpholines has been a subject of much study due to their biological and pharmacological importance . The reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine, which is a primary amine, was carried out in the presence of Trimethylamine in THF .
Molecular Structure Analysis
The molecular formula of “4-(2-Azidoethyl)morpholine” is C6H12N4O . The InChI is InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2
and the Canonical SMILES is C1COCCN1CCN=[N+]=[N-]
.
Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Azidoethyl)morpholine” is 156.19 g/mol . Other physical and chemical properties are not well-documented.
Scientific Research Applications
Morpholine Derivatives in Pharmaceutical Research
Morpholine and its derivatives, like 4-(2-Azidoethyl)morpholine, play a significant role in pharmaceutical research due to their chemical properties. They are used in the synthesis of potent drugs for a range of medical ailments. Morpholine's feasible physicochemical properties, such as polarity and solubility, coupled with its low cost and wide availability, make it a suitable candidate for drug synthesis (Kumar et al., 2016).
Combustion Chemistry of Morpholine
Morpholine, including its derivatives, has been studied as a model fuel in combustion chemistry. Its structure, containing oxygen and nitrogen hetero-atoms, is particularly interesting for understanding the combustion process and pollutant emission. This research is crucial for environmental considerations and the development of cleaner combustion technologies (Lucassen et al., 2009).
Antibiotic Activity Modulation
Morpholine derivatives have shown potential in modulating antibiotic activity against multidrug-resistant strains. For instance, 4-(Phenylsulfonyl) morpholine has been studied for its antimicrobial and modulating activity, demonstrating significant effects in combination with other antibiotics (Oliveira et al., 2015).
Synthesis and Biological Activity
The synthesis and biological activities of various morpholine derivatives are a key area of study. Researchers have developed novel synthesis methods for morpholines, which are essential in medicinal and organic chemistry for their roles as catalysts, auxiliaries, and biologically active substances (Palchikov, 2013).
Development of Novel Morpholine-Based Building Blocks
Bridged bicyclic morpholines are important in medicinal chemistry, serving as critical building blocks. The synthesis of these structures has been developed to provide compact modules that can potentially modulate the physicochemical and pharmacokinetic properties of drug candidates (Walker et al., 2012).
Role in Fuel-Nitrogen Conversion
The conversion of fuel-nitrogen in the combustion of biomass-derived fuels is a critical environmental concern. Morpholine and its derivatives serve as model compounds to understand and predict fuel-nitrogen conversion, thereby contributing to the development of more environmentally friendly combustion processes (Lucassen et al., 2011).
properties
IUPAC Name |
4-(2-azidoethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEOLKFODUELIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371771 | |
Record name | 4-(2-azidoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azidoethyl)morpholine | |
CAS RN |
660395-39-1 | |
Record name | 4-(2-azidoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.